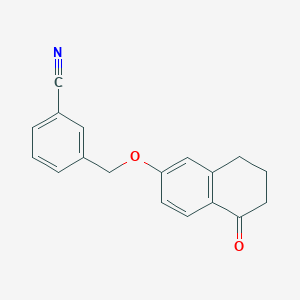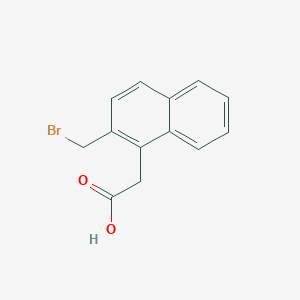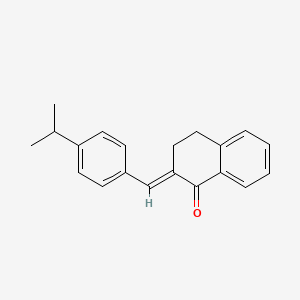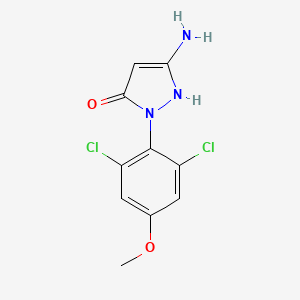
N,N'-((1,2,3,4-Tetrahydronaphthalene-1,4-diyl)bis(methylene))diacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-((1,2,3,4-Tetrahydronaphthalene-1,4-diyl)bis(methylene))diacetamide: is a synthetic organic compound characterized by the presence of a tetrahydronaphthalene core linked to two acetamide groups via methylene bridges
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((1,2,3,4-Tetrahydronaphthalene-1,4-diyl)bis(methylene))diacetamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 1,2,3,4-tetrahydronaphthalene, which can be obtained through the hydrogenation of naphthalene.
Functionalization: The tetrahydronaphthalene is then functionalized to introduce methylene groups at the 1 and 4 positions. This can be achieved through a Friedel-Crafts alkylation reaction using formaldehyde and a suitable catalyst.
Amidation: The final step involves the reaction of the functionalized tetrahydronaphthalene with acetamide in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the desired compound.
Industrial Production Methods
Industrial production of N,N’-((1,2,3,4-Tetrahydronaphthalene-1,4-diyl)bis(methylene))diacetamide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrogenation: Large-scale hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene.
Catalytic Functionalization: Use of industrial catalysts for efficient Friedel-Crafts alkylation.
Continuous Amidation: Implementation of continuous flow reactors for the amidation step to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-((1,2,3,4-Tetrahydronaphthalene-1,4-diyl)bis(methylene))diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the acetamide groups or to reduce any oxidized derivatives.
Substitution: The methylene groups can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms of the acetamide groups.
Substitution Products: Compounds with new substituents replacing the methylene groups.
Applications De Recherche Scientifique
N,N’-((1,2,3,4-Tetrahydronaphthalene-1,4-diyl)bis(methylene))diacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of N,N’-((1,2,3,4-Tetrahydronaphthalene-1,4-diyl)bis(methylene))diacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methylene bridges and acetamide groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-((1,2,3,4-Tetrahydronaphthalene-1,4-diyl)bis(methylene))diacetamide: can be compared with other bis-acetamide compounds, such as:
Uniqueness
The uniqueness of N,N’-((1,2,3,4-Tetrahydronaphthalene-1,4-diyl)bis(methylene))diacetamide lies in its tetrahydronaphthalene core, which provides a rigid and stable framework. This structural feature enhances its binding interactions and makes it a valuable scaffold in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C16H22N2O2 |
|---|---|
Poids moléculaire |
274.36 g/mol |
Nom IUPAC |
N-[[4-(acetamidomethyl)-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]acetamide |
InChI |
InChI=1S/C16H22N2O2/c1-11(19)17-9-13-7-8-14(10-18-12(2)20)16-6-4-3-5-15(13)16/h3-6,13-14H,7-10H2,1-2H3,(H,17,19)(H,18,20) |
Clé InChI |
RICTWIGYKJCSLP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCC1CCC(C2=CC=CC=C12)CNC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1,1,1-Trimethyl-N-[(morpholin-4-yl)sulfanyl]-N-(trimethylsilyl)silanamine](/img/structure/B11845195.png)

![Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl-](/img/structure/B11845204.png)
![3-Iodo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11845217.png)
![4-(2-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B11845227.png)


![Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl-](/img/structure/B11845247.png)
